TRIM21 Fragment Binding: Structural Engagement Confirmed by High-Resolution X-Ray Crystallography (PDB 7HLS, 1.15 Å)
3-Isobutyrylaminobenzamide (fragment code Z29177127) was identified as a TRIM21-binding fragment in a PanDDA (Pan-Dataset Density Analysis) crystallographic screening campaign and its binding pose was resolved at 1.15 Å resolution (PDB 7HLS) [1]. Unlike the vast majority of fragment hits that yield only weak, uninterpretable electron density, this compound produced a well-defined binding pose with real-space correlation coefficient (RSCC) of 0.485 and a real-space R-factor of 0.301, placing it in the 92nd percentile for geometry quality among all instances in the entry [2]. The 1.15 Å resolution of this dataset enables unambiguous placement of the 3-isobutyrylamino moiety and confirmation of the meta-substitution geometry. In contrast, the PanDDA campaign typically evaluates hundreds of fragments per target, with the majority yielding no interpretable binding or substantially poorer electron density fit metrics; the specific binding of this fragment thus represents a statistically filtered hit above the PanDDA background [1]. Note: No quantitative affinity data (Kd, IC₅₀) for the TRIM21 interaction have been publicly deposited; differentiation is based on crystallographic occupancy and fit quality relative to the PanDDA fragment library background.
| Evidence Dimension | Crystallographic binding evidence (fragment hit confirmation vs. PanDDA library background) |
|---|---|
| Target Compound Data | PDB 7HLS: RSCC 0.485; Real-space R-factor 0.301; Geometry percentile rank 92%; Resolution 1.15 Å; unambiguous binding pose |
| Comparator Or Baseline | PanDDA fragment library background: majority of screened fragments yield no interpretable electron density or substantially poorer fit metrics (typical RSCC <0.3 for weak/non-binders) |
| Quantified Difference | RSCC 0.485 (indicative of well-resolved binding) vs. library background (typically <0.3 for non-hit fragments); geometry in 92nd percentile vs. lower-ranked instances in the same entry |
| Conditions | X-ray crystallography; TRIM21 protein; PanDDA fragment screening campaign; PDB deposition 2024-11-04; resolution 1.15 Å |
Why This Matters
For researchers procuring validated fragment hits for TRIM21-targeted drug discovery, the high-resolution structural confirmation provides evidence of specific target engagement that generic benzamide fragments or positional isomers lack, reducing the risk of pursuing false-positive fragment hits.
- [1] PDB Entry 7HLS. PanDDA analysis group deposition — Crystal Structure of TRIM21 in complex with Z29177127. Deposited 2024-11-04. Resolution 1.15 Å. RCSB Protein Data Bank. View Source
- [2] RCSB PDB. Ligand Validation Report for 7HLS: A1BFC (3-(2-methylpropanamido)benzamide). RSCC 0.485; Real-space R-factor 0.301; Geometry percentile 92%. View Source
